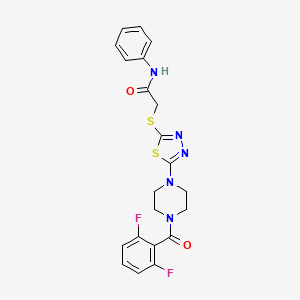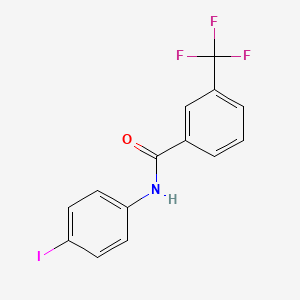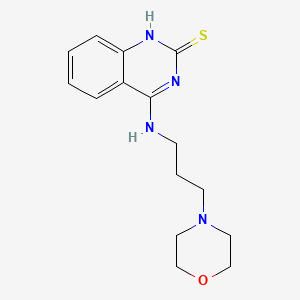
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide is a synthetic compound with potential applications in various fields of scientific research. This complex organic molecule features a bromine atom attached to a benzamide structure, along with dihydroisoquinoline and dimethylamino phenyl groups. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide involves multiple steps, starting from readily available starting materials:
Formation of Dihydroisoquinoline Intermediate: : The initial step involves the synthesis of the dihydroisoquinoline core. This can be achieved through a Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine in the presence of an acid catalyst.
Introduction of the Bromine Atom: : The bromine atom can be introduced via a bromination reaction using bromine (Br₂) or N-bromosuccinimide (NBS) in an appropriate solvent.
Formation of the Benzamide Structure: : The final step involves the coupling of the dihydroisoquinoline intermediate with a benzoyl chloride derivative, in the presence of a base to form the benzamide structure.
Industrial Production Methods
For industrial-scale production, optimization of the synthetic route is crucial. This may involve the use of more scalable and cost-effective reagents, as well as optimization of reaction conditions to improve yield and purity. Continuous flow chemistry and other advanced techniques may be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound may undergo oxidation reactions, especially at the amine or phenyl groups, using common oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: : Reduction reactions can target the carbonyl group in the benzamide structure, potentially using reagents such as lithium aluminum hydride (LiAlH₄).
Substitution: : Substitution reactions, particularly electrophilic or nucleophilic aromatic substitutions, can occur at the benzene ring or the bromine atom, using reagents like sodium methoxide (NaOCH₃) or thiols.
Common Reagents and Conditions
Oxidizing Agents: : KMnO₄, H₂O₂
Reducing Agents: : LiAlH₄, sodium borohydride (NaBH₄)
Bases and Nucleophiles: : NaOCH₃, thiols
Major Products
Oxidation: : Products may include oxidized derivatives of the original compound, such as quinones or nitro compounds.
Reduction: : Reduced derivatives, such as alcohols or amines.
Substitution: : Substituted benzamides with different functional groups attached to the benzene ring.
Scientific Research Applications
Chemistry
Reaction Mechanism Studies: : Used as a model compound to study various organic reactions and mechanisms.
Catalyst Development: : Employed in the development and testing of new catalytic systems.
Biology
Biochemical Assays: : Utilized in assays to investigate enzyme activities or receptor binding.
Cell Culture Studies: : Studied for its effects on cellular processes and signaling pathways.
Medicine
Drug Development: : Explored as a potential lead compound for the development of new therapeutics, particularly for its activity against specific biological targets.
Industry
Material Science: : Investigated for its potential use in the synthesis of advanced materials with unique properties.
Mechanism of Action
The compound exerts its effects through various mechanisms, depending on its application:
Molecular Targets: : It may interact with specific enzymes, receptors, or DNA/RNA sequences.
Pathways Involved: : It could influence signaling pathways, such as those involved in cell growth, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: : Similar structure but lacking the bromine atom.
2-chloro-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide: : Chlorine atom instead of bromine.
2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-phenylethyl)benzamide: : Lacking the dimethylamino group.
Uniqueness
The presence of both the bromine atom and the dimethylamino phenyl group sets 2-bromo-N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(4-(dimethylamino)phenyl)ethyl)benzamide apart from its analogs, potentially leading to unique chemical properties and biological activities.
This compound is a versatile compound with diverse applications and unique properties, making it a valuable subject of study in various scientific fields. Whether it's in synthetic chemistry, biological research, or potential therapeutic development, this compound holds significant promise.
Properties
IUPAC Name |
2-bromo-N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[4-(dimethylamino)phenyl]ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28BrN3O/c1-29(2)22-13-11-20(12-14-22)25(17-28-26(31)23-9-5-6-10-24(23)27)30-16-15-19-7-3-4-8-21(19)18-30/h3-14,25H,15-18H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYYGDHCDOAYILT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC=CC=C2Br)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
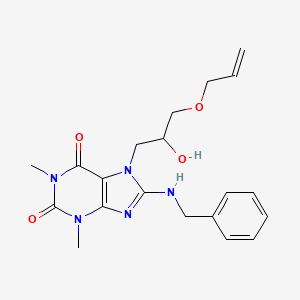
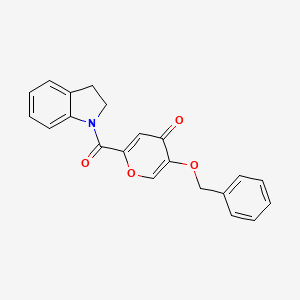
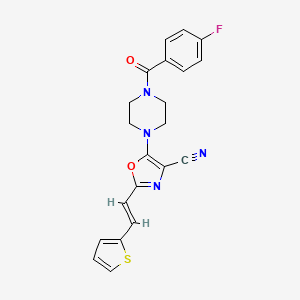
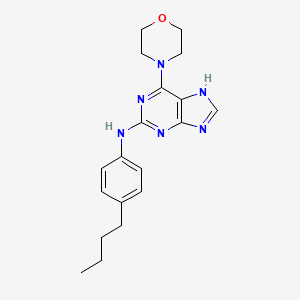
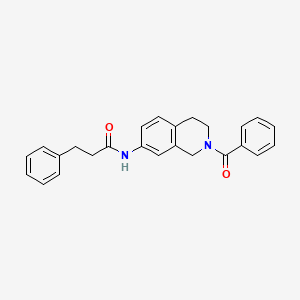
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(5-(2-fluorophenyl)isoxazol-3-yl)acetamide](/img/structure/B2421878.png)

![3-(Propan-2-YL)-1H-pyrazolo[3,4-C]pyridine-4-carboxylic acid](/img/structure/B2421882.png)

